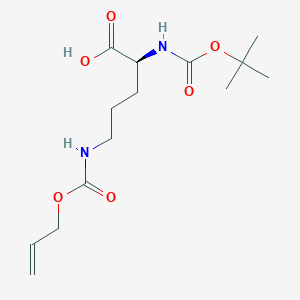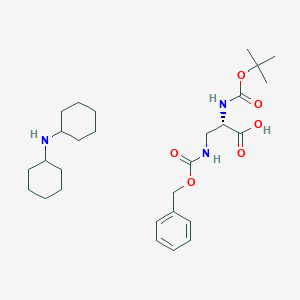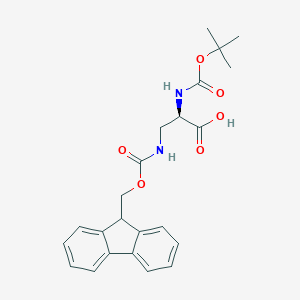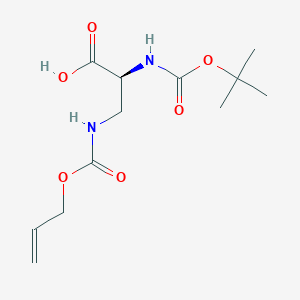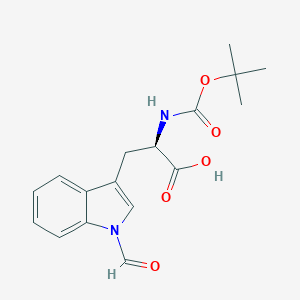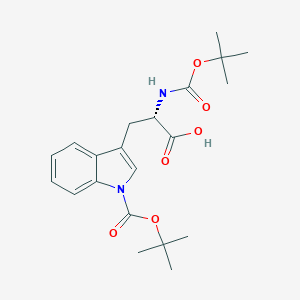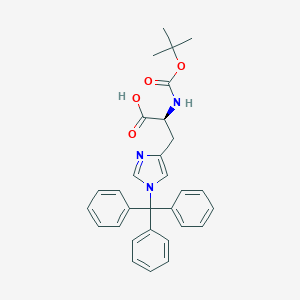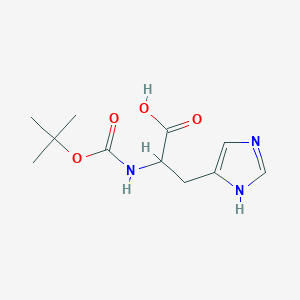
Boc-Lys(Boc)-OSu
Overview
Description
“Boc-Lys(Boc)-OSu” is a derivative of the amino acid lysine. It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
“Boc-Lys(Boc)-OSu” is synthesized using a process known as Boc solid-phase peptide synthesis . This process involves the use of Boc-protected amino acids and coupling reagents. The synthesis of “Boc-Lys(Boc)-OSu” has been documented in various scientific papers .
Molecular Structure Analysis
The empirical formula of “Boc-Lys(Boc)-OSu” is C20H33N3O8 . Its molecular weight is 443.49 . The structure of “Boc-Lys(Boc)-OSu” has been analyzed in various scientific papers .
Chemical Reactions Analysis
“Boc-Lys(Boc)-OSu” is used in various chemical reactions, particularly in peptide synthesis . It is also used in the synthesis of other complex organic compounds .
Physical And Chemical Properties Analysis
“Boc-Lys(Boc)-OSu” is a solid substance with a molecular weight of 443.49 . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 514.4±45.0 °C at 760 mmHg . The storage temperature for “Boc-Lys(Boc)-OSu” is -20°C .
Scientific Research Applications
Protein Synthesis
Boc-Lys(Boc)-OSu is a protected analogue of Lysine, a major amino acid . It is often used in protein synthesis where the protection of the amino group is required. The Boc group (tert-butoxycarbonyl) is used to protect the amino group during peptide synthesis .
Peptide Bond Formation
The compound is used in the formation of peptide bonds. The Boc group can be removed under acidic conditions after the peptide bond formation, revealing the free amino group .
Biochemical Research
Boc-Lys(Boc)-OSu is used in biochemical research, particularly in studies involving protein binding . It can be used to study the binding of AcH (acetyl groups) to proteins .
Drug Development
In drug development, Boc-Lys(Boc)-OSu can be used in the synthesis of drug molecules. The Boc group can be used to protect reactive groups in the drug molecule during synthesis, and then removed to reveal the active drug .
Chemical Research
In chemical research, Boc-Lys(Boc)-OSu can be used as a building block for the synthesis of complex molecules. The Boc group can be used to protect reactive groups during synthesis .
Educational Purposes
Boc-Lys(Boc)-OSu can be used in educational settings, such as university laboratories, to demonstrate the principles of organic synthesis and peptide bond formation .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Lys(Boc)-OSu, also known as Nα-[t-butoxycarbonyl]-Nω-acetyl lysine amide, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
Boc-Lys(Boc)-OSu interacts with HDACs by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . This deacetylation can lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Lys(Boc)-OSu is the histone acetylation-deacetylation pathway . This pathway plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .
Result of Action
The result of Boc-Lys(Boc)-OSu’s action is the deacetylation of histones and nonhistone proteins . This can lead to changes in gene expression, cell differentiation, DNA damage responses, and apoptosis . The exact molecular and cellular effects can vary depending on the specific HDACs involved and the cellular context.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551690 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Boc)-OSu | |
CAS RN |
30189-36-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N2,N6-bis(tert-butoxycarbonyl)-L-lysinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





